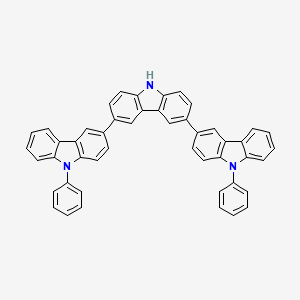

3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole

Description

3,6-Bis(9-phenylcarbazol-3-yl)-9H-carbazole is a carbazole-based compound characterized by a central carbazole core substituted at the 3- and 6-positions with phenylcarbazole moieties. This structure confers a rigid, planar geometry that enhances thermal stability and optoelectronic properties, making it a candidate for applications in organic electronics such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The extended conjugation from the phenylcarbazole substituents improves charge transport and photoluminescence quantum yield (ΦPL), while the bulky substituents mitigate aggregation-induced quenching . The following analysis instead focuses on structurally analogous carbazole derivatives with substitutions at the 3,6-positions, drawing comparisons to infer the properties of the target molecule.

Properties

IUPAC Name |

3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-37(45)41-29-33(21-25-47(41)50)31-19-23-43-39(27-31)40-28-32(20-24-44(40)49-43)34-22-26-48-42(30-34)38-16-8-10-18-46(38)51(48)36-13-5-2-6-14-36/h1-30,49H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNXOCRGAXKSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H31N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of 9-phenylcarbazole: This can be achieved through the Suzuki coupling reaction between 9-bromo-carbazole and phenylboronic acid in the presence of a palladium catalyst.

Attachment of 9-phenylcarbazole to the central carbazole core: This step involves the use of a coupling reaction, such as the Buchwald-Hartwig amination, to attach the 9-phenylcarbazole groups to the 3,6-positions of the central carbazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or silver oxide, leading to the formation of carbazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced carbazole compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acetone or silver oxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carbazole-2,3-dione and other oxidized derivatives.

Reduction: Formation of dihydrocarbazole derivatives.

Substitution: Formation of halogenated carbazole derivatives.

Scientific Research Applications

3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole has a wide range of applications in scientific research:

Optoelectronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electron-transport properties.

Photovoltaics: Employed in organic solar cells as a donor material to enhance efficiency.

Sensors: Utilized in the development of chemical sensors for detecting various analytes.

Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.

Mechanism of Action

The mechanism by which 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole exerts its effects is primarily related to its electronic properties. The compound can efficiently transport electrons and holes, making it suitable for use in optoelectronic devices. Its molecular structure allows for the separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating efficient charge transfer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbazole derivatives functionalized at the 3,6-positions exhibit diverse optoelectronic behaviors depending on substituent size, electronic nature, and steric effects. Below is a detailed comparison with key analogues:

9-(4-tert-Butylphenyl)-3,6-Bis(triphenylsilyl)-9H-carbazole (CzSi)

- Structure : Features bulky triphenylsilyl groups at 3,6-positions and a tert-butylphenyl group at the 9-position.

- Properties :

- Thermal Stability : High melting point (354°C) and glass transition temperature (Tg > 150°C), attributed to rigid silyl groups .

- Photophysics : Host material for thermally activated delayed fluorescence (TADF) emitters. In doped films (e.g., 5% MCz-TXO:CzSi), ΦPL reaches 64.7% with CIE coordinates (0.16, 0.22), suitable for blue emission .

- Applications : Used in OLEDs to enhance exciton confinement and reduce efficiency roll-off .

9-Phenyl-3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

- Structure : Boronic ester groups at 3,6-positions enable Suzuki-Miyaura cross-coupling for polymer synthesis.

- Properties: Synthetic Utility: Intermediate for constructing carbazole-based polymers with tunable bandgaps . Crystallography: Crystallizes in a monoclinic system (space group P2₁/c), with bond lengths indicative of strong π-conjugation .

3,6-Bis(4,4′-dimethoxydiphenylamino)-9H-carbazole (10)

- Structure: Methoxy-diphenylamine donors at 3,6-positions.

- Optoelectronic Tuning: Methoxy groups lower HOMO levels (-5.2 eV), improving energy alignment with perovskite layers .

Fluorinated Hosts (DPHS, DF, DCF3)

- Structure : Fluorinated fluorenyl substituents at 3,6-positions.

- Properties :

- ASE/Lasing Performance : Hosts blended with F8BT show amplified spontaneous emission (ASE) thresholds as low as 2.5 µJ/cm². Fluorination lowers HOMO levels without altering bandgaps, improving charge injection .

- Thermal Stability : Decomposition temperatures exceed 400°C due to fluorine’s electron-withdrawing and stabilizing effects .

Table 1. Comparative Data for Key Carbazole Derivatives

Key Findings and Trends

Substituent Effects :

- Bulky Groups (e.g., triphenylsilyl) : Enhance thermal stability and ΦPL by reducing intermolecular interactions .

- Electron-Donating Groups (e.g., methoxy) : Lower HOMO levels, improving hole injection in PSCs .

- Electron-Withdrawing Groups (e.g., fluorine) : Stabilize LUMO levels, facilitating electron transport .

Performance Trade-offs :

- Larger substituents (e.g., triphenylsilyl) improve thermal stability but may reduce charge mobility due to steric hindrance .

- Boronic esters enable polymer synthesis but require post-functionalization, complicating device integration .

Device Integration :

Biological Activity

3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole is a synthetic compound derived from carbazole, a bicyclic compound known for its diverse biological activities and applications in organic electronics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole features two phenylcarbazole units linked to a central carbazole moiety. The synthesis typically involves multi-step organic reactions that allow for the introduction of substituents at the 3 and 6 positions of the carbazole ring, enhancing its biological activity.

Anticancer Activity

Carbazole derivatives, including 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole, have shown promising anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxic effects against HL60 leukemia cells, with values as low as 5.3 µM for certain derivatives .

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole | HL60 | 5.3 |

| Other Carbazole Derivatives | Various | Varies |

Neuroprotective Effects

Carbazole derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function .

Table 2: Neuroprotective Activity Against AChE

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole | TBD |

| Selected Derivatives | Varies |

Antimicrobial Properties

The antimicrobial activity of carbazole derivatives has also been documented. Compounds similar to 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole exhibit antibacterial properties against various strains of bacteria. For example, some studies report effective inhibition against Bacillus subtilis and Escherichia coli at concentrations ranging from 31.25 to 250 µg/ml .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|

| 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole | Bacillus subtilis | TBD |

| Other Carbazole Derivatives | E. coli | TBD |

The mechanisms underlying the biological activities of 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole are multifaceted:

- DNA Interaction : Some studies suggest that carbazole derivatives can intercalate into DNA strands, leading to cytotoxic effects in cancer cells.

- Enzyme Inhibition : The inhibition of enzymes such as AChE contributes to their neuroprotective effects.

- Reactive Oxygen Species (ROS) Generation : Carbazoles can induce oxidative stress in microbial cells, leading to their death.

Case Studies

- Neuroprotection in Alzheimer’s Disease Models : A study demonstrated that a derivative similar to 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole significantly reduced Aβ peptide aggregation in vitro and improved cognitive performance in animal models treated with the compound .

- Anticancer Efficacy : Another investigation highlighted the efficacy of carbazole derivatives in inhibiting tumor growth in xenograft models, showcasing their potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.